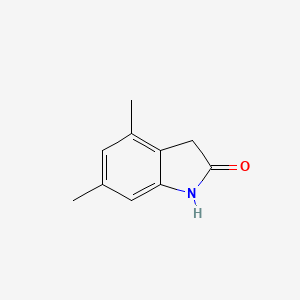

4,6-dimethyl-2,3-dihydro-1H-indol-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethyl-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-6-3-7(2)8-5-10(12)11-9(8)4-6/h3-4H,5H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDBADCLUZAZKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2CC(=O)NC2=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Protocol for the synthesis of 4,6-dimethyl-2,3-dihydro-1H-indol-2-one from 3,5-dimethylaniline

Abstract & Scope

This application note details a robust, three-step protocol for the synthesis of 4,6-dimethyl-2-oxindole starting from commercially available 3,5-dimethylaniline . While various routes to oxindoles exist (e.g., Stollé synthesis, Gassman reaction), this guide utilizes the modified Sandmeyer-Isonitroso synthesis followed by a Wolff-Kishner reduction .

Why this route?

-

Regiocontrol: The symmetry of the 3,5-dimethylaniline substrate ensures exclusive formation of the 4,6-dimethyl isomer upon cyclization, eliminating the need for difficult isomer separations.

-

Scalability: The reaction uses inexpensive reagents (chloral hydrate, hydroxylamine, sulfuric acid, hydrazine) and avoids transition metal catalysts, making it suitable for multi-gram to kilogram scale-up.

-

Self-Validating Intermediate: The formation of the stable intermediate 4,6-dimethylisatin provides a critical Quality Control (QC) checkpoint before the final reduction.

Retrosynthetic Analysis & Workflow

The synthesis disconnects the target oxindole into the corresponding isatin, which is constructed via an electrophilic aromatic substitution on the isonitrosoacetanilide derivative of the starting aniline.

Figure 1: The stepwise transformation ensures high purity by isolating the stable isatin intermediate.

Experimental Protocols

Phase 1: Synthesis of 4,6-Dimethylisatin (The Sandmeyer-Isonitroso Route)

This phase consists of two distinct steps: formation of the oxime and acid-mediated cyclization.

Step 1.1: Formation of N-(3,5-dimethylphenyl)-2-(hydroxyimino)acetamide

Reaction Logic: Chloral hydrate reacts with hydroxylamine to form an oximino-intermediate in situ, which then condenses with the aniline. Sodium sulfate is added to increase the ionic strength, salting out the organic product.

Reagents:

-

3,5-Dimethylaniline: 12.1 g (0.10 mol)

-

Chloral hydrate: 18.2 g (0.11 mol)

-

Hydroxylamine hydrochloride: 22.0 g (0.32 mol)

-

Sodium sulfate (anhydrous): 100 g

-

Water: 600 mL (total)

-

Conc. HCl: ~10 mL[1]

Protocol:

-

Solution A: In a 1 L flask, dissolve sodium sulfate (100 g) in water (350 mL). Add chloral hydrate (18.2 g).

-

Solution B: In a separate beaker, dissolve hydroxylamine HCl (22.0 g) in water (100 mL).

-

Solution C: Dissolve 3,5-dimethylaniline (12.1 g) in water (100 mL) containing conc. HCl (10 mL). Note: If the aniline is dark/oxidized, distill it prior to use.

-

Combination: Add Solution A to Solution C with vigorous mechanical stirring. Then, slowly add Solution B.

-

Heating: Heat the mixture to reflux (100°C) for 2–3 minutes.

-

Observation: A cream-colored precipitate should form rapidly.

-

-

Cooling: Cool the reaction mixture to room temperature and then in an ice bath (0–5°C).

-

Isolation: Filter the solid via vacuum filtration.[2] Wash with cold water (2 x 50 mL) to remove salts.

-

Drying: Dry the solid in a vacuum oven at 60°C overnight.

-

Expected Yield: 16–18 g (75–85%).

-

Appearance: Beige to light brown solid.

-

Step 1.2: Cyclization to 4,6-Dimethylisatin

Reaction Logic: Acid-catalyzed electrophilic aromatic substitution. The high temperature and strong acid are required to close the ring.

Reagents:

-

Isonitroso intermediate (from Step 1.1): 10.0 g

-

Sulfuric acid (conc. 98%): 40 mL

Protocol:

-

Pre-heating: Heat the concentrated sulfuric acid to 50°C in a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Addition: Add the dry isonitroso intermediate portion-wise over 20 minutes.

-

Reaction: Once addition is complete, heat the dark solution to 80°C for 15–20 minutes.

-

Safety: Do not overheat (>90°C) to avoid charring/sulfonation.

-

-

Quenching: Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice (approx. 300 g) with stirring.

-

Isolation: The isatin will precipitate as an orange/red solid. Filter and wash copiously with water until the filtrate is neutral (pH ~7).

-

Purification: Recrystallize from ethanol or acetic acid if necessary.

-

Expected Yield: 6.5–7.5 g (75–85%).

-

Characterization: 4,6-Dimethylisatin is typically an orange solid.

-

QC Check: 1H NMR (DMSO-d6) should show two methyl singlets and two aromatic protons.

-

Phase 2: Reduction to 4,6-Dimethyl-2-oxindole (Wolff-Kishner)

Reaction Logic: The Huang-Minlon modification of the Wolff-Kishner reduction is used.[3][6][7] Hydrazine forms the hydrazone in situ, which decomposes under basic, high-temperature conditions to release

Reagents:

-

4,6-Dimethylisatin: 5.0 g (28.5 mmol)

-

Hydrazine hydrate (80% or higher): 4.0 mL (~65 mmol)

-

Potassium Hydroxide (KOH) pellets: 4.0 g

-

Ethylene Glycol (or Diethylene Glycol): 30 mL

Protocol:

-

Hydrazone Formation: In a 100 mL round-bottom flask, combine the isatin, KOH, and ethylene glycol. Add hydrazine hydrate.[3]

-

Initial Reflux: Attach a reflux condenser. Heat the mixture to 100–110°C for 1 hour.

-

Observation: The orange isatin will dissolve, and the solution color will change (often to yellow/brown) as the hydrazone forms.

-

-

Distillation (The Huang-Minlon Step): Remove the condenser. Raise the temperature to 190–200°C to distill off excess hydrazine and water.

-

Critical Control Point: Use a thermometer in the solution.[4] The internal temperature must reach ~195°C to ensure decomposition of the hydrazone.

-

-

Decomposition: Once the temperature is reached, reflux at 195–200°C for 2–3 hours. Gas evolution (

) will be observed. -

Work-up: Cool the mixture to room temperature. Pour into ice water (100 mL).

-

Acidification: Acidify carefully with dilute HCl (2N) to pH ~2–3.

-

Note: Oxindoles can sometimes precipitate better from slightly acidic solutions, though they are not amphoteric like amino acids.

-

-

Extraction: If a solid does not precipitate immediately, extract with ethyl acetate (3 x 50 mL). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Recrystallize from ethanol/water or purify via flash column chromatography (SiO2, Hexane:EtOAc 7:3).

Data Analysis & Validation

Expected Analytical Data

| Parameter | 4,6-Dimethylisatin (Intermediate) | 4,6-Dimethyl-2-oxindole (Target) |

| Appearance | Orange/Red crystalline solid | Off-white to pale yellow solid |

| Melting Point | ~200–205°C | ~190–195°C (Lit.[3][5][8][9] varies by solvent) |

| 1H NMR (DMSO-d6) | δ 10.8 (s, 1H, NH)δ 6.6 (s, 1H, Ar-H)δ 6.4 (s, 1H, Ar-H)δ 2.4 (s, 3H, Me)δ 2.2 (s, 3H, Me) | δ 10.2 (s, 1H, NH)δ 6.5 (s, 1H, Ar-H)δ 6.4 (s, 1H, Ar-H)δ 3.4 (s, 2H, CH2) δ 2.2 (s, 6H, 2xMe)* |

| Key IR Bands | 1730 cm⁻¹ (Ketone), 1610 cm⁻¹ (Amide) | 1690–1700 cm⁻¹ (Amide C=O), No ketone band |

*Note: Methyl shifts may overlap or be distinct depending on solvent resolution.

Mechanistic Insight: Regioselectivity

The success of this protocol relies on the symmetry of 3,5-dimethylaniline.

Figure 2: Due to the C2 symmetry of the starting aniline, cyclization at either ortho position yields the same 4,6-dimethyl substituted core.

Safety & Troubleshooting

Critical Hazards

-

Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Use only in a fume hood. Avoid contact with metals that catalyze decomposition.

-

Chloral Hydrate: Controlled substance in some jurisdictions; sedative/hypnotic. Handle with strict inventory control.

-

Exotherms: The addition of the isonitroso compound to sulfuric acid is exothermic. Monitor temperature to prevent "runaway" sulfonation or charring.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete precipitation or oxidation of aniline. | Ensure pH is neutral/slightly acidic. Use freshly distilled aniline. |

| Black Tar (Step 2) | Temperature too high during H2SO4 addition. | Keep T < 65°C during addition. Add solid slower. |

| Incomplete Reduction (Step 3) | Temperature < 190°C during Wolff-Kishner. | Ensure water is distilled off to allow glycol to reach reflux temp >190°C. |

References

-

Marvel, C. S.; Hiers, G. S. (1941). "Isatin". Organic Syntheses, Coll.[4][5] Vol. 1, p. 327.

- Foundational protocol for the Sandmeyer-Isonitroso synthesis of is

-

Huang-Minlon. (1946). "A Simple Modification of the Wolff-Kishner Reduction". Journal of the American Chemical Society, 68(12), 2487–2488.

- The standard protocol for reducing the carbonyl group using hydrazine and glycol.

- Fukuda, Y. et al. (1994). "Synthesis of substituted indoles". Tetrahedron, 50(9), 2793-2808.

-

Sumpter, W. C. (1944). "The Chemistry of Isatin". Chemical Reviews, 34(3), 393–434.

- Comprehensive review of is

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 7. Wolff Kishner Reduction | Pharmaguideline [pharmaguideline.com]

- 8. publicatt.unicatt.it [publicatt.unicatt.it]

- 9. echemcom.com [echemcom.com]

Application Notes and Protocols: A Step-by-Step Guide to the Microwave-Assisted Synthesis of Dimethyl Oxindole Derivatives

Introduction: Accelerating the Synthesis of a Privileged Scaffold

The oxindole structural motif is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.[1] Among these, 3,3-disubstituted oxindoles are of particular interest due to their presence in a variety of therapeutic agents. The gem-dimethyl substitution at the C3 position provides steric bulk and lipophilicity, which can significantly influence the pharmacological profile of the molecule.

Traditional methods for the synthesis of these derivatives often involve lengthy reaction times, harsh conditions, and the use of stoichiometric amounts of strong Lewis acids, leading to challenges in purification and concerns regarding environmental impact.[2] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green technology that dramatically accelerates reaction rates, improves yields, and enhances product purity by utilizing efficient and uniform heating.[3][4] This application note provides a detailed, step-by-step protocol for the rapid and efficient synthesis of 3,3-dimethyl-2-oxindole, leveraging the advantages of microwave irradiation for the key intramolecular cyclization step.

The Synthetic Strategy: A Two-Step Approach to 3,3-Dimethyl-2-Oxindole

The synthesis of 3,3-dimethyl-2-oxindole is efficiently achieved through a two-step sequence. The first step involves the acylation of aniline with 2-chloro-2-methylpropanoyl chloride to form the key intermediate, N-phenyl-2-chloro-2-methylpropanamide. The subsequent and crucial step is a microwave-assisted intramolecular Friedel-Crafts cyclization of this intermediate, catalyzed by a Lewis acid, to afford the desired 3,3-dimethyl-2-oxindole.

This approach is advantageous as it avoids the complexities and potential side reactions of other methods and is highly amenable to the rapid and controlled heating provided by microwave irradiation.

Reaction Mechanism: Intramolecular Friedel-Crafts Cyclization

The core of this synthetic protocol lies in the Lewis acid-catalyzed intramolecular Friedel-Crafts cyclization. The mechanism proceeds as follows:

-

Activation of the Haloamide: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the N-phenyl-2-chloro-2-methylpropanamide, making it a better leaving group.

-

Formation of the Acylium Ion Intermediate: The departure of the activated chlorine atom generates a resonance-stabilized acylium ion intermediate.

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the aniline moiety acts as a nucleophile and attacks the electrophilic acylium ion at the ortho position.

-

Deprotonation and Ring Closure: A subsequent deprotonation step restores the aromaticity of the ring, leading to the formation of the five-membered lactam ring of the 3,3-dimethyl-2-oxindole product.

Sources

Preparation of pyrrole-indolinone kinase inhibitors using 4,6-dimethyloxindole

Application Note: Synthetic Strategies for 4,6-Dimethyl-Substituted Pyrrole-Indolinone Kinase Inhibitors

Executive Summary

This guide details the synthetic preparation of pyrrole-indolinone receptor tyrosine kinase (RTK) inhibitors utilizing 4,6-dimethyl-2-indolinone (4,6-dimethyloxindole) as the nucleophilic scaffold. While clinical standards like Sunitinib utilize a 5-fluoro-oxindole core, the 4,6-dimethyl substitution pattern is a critical tool in Structure-Activity Relationship (SAR) studies. It is used to probe the steric tolerance of the ATP-binding pocket (specifically the hinge region and the hydrophobic back pocket) of targets such as VEGFR2, PDGFR

This protocol focuses on the thermodynamically controlled Aldol-Knoevenagel condensation , optimizing for the biologically active (Z)-isomer .

Scientific Foundation & Mechanism

The Chemical Strategy

The synthesis relies on the acidity of the C3-methylene protons of the oxindole. The 4,6-dimethyl substitution pattern exerts a dual effect:

-

Electronic: The methyl groups are weak electron donors (inductive effect), potentially increasing the electron density of the aromatic ring compared to the 5-fluoro analog.

-

Steric: The 4-methyl group introduces steric strain near the reaction center (C3), which can influence the rotational freedom of the transition state, strictly enforcing the formation of the Z-isomer to minimize steric clash with the pyrrole carbonyl oxygen.

Reaction Mechanism

The reaction proceeds via a base-catalyzed Knoevenagel condensation.[1] Piperidine acts as the catalyst, deprotonating the C3 position to generate an enolate, which attacks the aldehyde. Subsequent dehydration yields the conjugated alkene.

Figure 1: Mechanism of the base-catalyzed Knoevenagel condensation favoring the Z-isomer.

Experimental Protocol

Target Compound: (Z)-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)-4,6-dimethylindolin-2-one.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equivalents | Role |

| 4,6-Dimethyl-2-indolinone | 161.20 | 1.0 | Nucleophile (Scaffold) |

| 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde | 123.15 | 1.0 - 1.1 | Electrophile |

| Piperidine | 85.15 | 0.1 (Cat.)[2] | Base Catalyst |

| Ethanol (Absolute) | - | Solvent | Medium |

| Acetic Acid (Glacial) | 60.05 | Trace (Optional) | Co-catalyst (Doebner mod.) |

Step-by-Step Procedure

Step 1: Reaction Setup

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4,6-dimethyl-2-indolinone (1.0 mmol, 161 mg) and 3,5-dimethyl-1H-pyrrole-2-carbaldehyde (1.0 mmol, 123 mg) in Ethanol (10 mL).

-

Expert Insight: Ethanol is preferred over Methanol because the higher boiling point (78°C vs 65°C) drives the dehydration step more efficiently, preventing the isolation of the intermediate alcohol.

-

-

Add Piperidine (0.1 mmol, ~10 µL).

-

Note: If the reaction is sluggish after 1 hour, a catalytic amount of Glacial Acetic Acid (0.1 mmol) can be added to buffer the system (Doebner modification), though this is rarely needed for electron-rich pyrroles.

-

Step 2: Reflux & Monitoring

-

Fit the flask with a reflux condenser.

-

Heat the mixture to reflux (bath temp ~85°C) with vigorous stirring.

-

Monitor: The reaction typically changes color from light yellow/orange to deep red/orange within 30 minutes.

-

Run TLC (Mobile Phase: 5% Methanol in DCM) every hour. The product will appear as a bright orange/red spot with a higher Rf than the starting oxindole.

-

Duration: Reaction is usually complete in 2–4 hours .

-

Step 3: Workup & Isolation

-

Cool the reaction mixture slowly to room temperature.

-

Critical Step: Cool further to 0°C in an ice bath for 30 minutes. The product is highly insoluble in cold ethanol and will precipitate out as the Z-isomer.

-

Filter the precipitate using a vacuum Buchner funnel.

-

Wash the filter cake with cold Ethanol (2 x 5 mL) to remove unreacted aldehyde and piperidine traces.

-

Wash with Hexane (2 x 5 mL) to assist drying.

Step 4: Purification (If necessary)

-

The precipitate is usually >95% pure. If TLC shows impurities, recrystallize from Ethanol/DMF (9:1) .

-

Dry the solid under high vacuum at 50°C for 4 hours.

Quality Control & Characterization

To validate the synthesis, you must confirm the structure and the isomeric purity (Z vs E).

Expected Data

| Parameter | Observation / Value | Interpretation |

| Appearance | Orange to Red Solid | Conjugated system formation. |

| LC-MS (ESI+) | [M+H]+ = 267.15 | Confirms molecular weight. |

| 1H NMR (DMSO-d6) | Singlet at ~7.4 - 7.6 ppm | The Vinyl Proton (H-vinyl). This is the diagnostic peak. |

| 1H NMR (NH) | Broad singlets >10 ppm | Indole NH and Pyrrole NH. |

Isomer Validation (Z-Isomer)

The Z-isomer is stabilized by an intramolecular hydrogen bond between the oxindole carbonyl oxygen and the pyrrole NH.

-

Diagnostic: In the Z-isomer, the vinyl proton is deshielded (shifted downfield, ~7.6 ppm). In the E-isomer, it typically appears upfield (~6.8 - 7.1 ppm).

-

NOESY: A NOE correlation between the vinyl proton and the C4-methyl group of the oxindole confirms the Z-geometry.

Workflow Visualization

Figure 2: Operational workflow for the synthesis and isolation of the target inhibitor.

References

-

Sun, L., et al. (2003). Discovery of 5-[5-Fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase.[3] Journal of Medicinal Chemistry, 46(7), 1116-1119. Link

-

Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603. Link

-

Roth, G. J., et al. (2009). Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120).[4] Journal of Medicinal Chemistry, 52(14), 4466–4480.[4] Link

-

Marrone, A., et al. (2023). Mechanism of the Knoevenagel Condensation: Theoretical and Experimental Insights. Organic Chemistry Portal. Link

Sources

- 1. pharmdguru.com [pharmdguru.com]

- 2. Synthesis and cytotoxic activity of new indolylpyrrole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 3. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Application Note: Catalytic Hydrogenation Techniques for 4,6-Dimethyl-2,3-dihydro-1H-indol-2-one Precursors

Executive Summary

This application note details the catalytic hydrogenation protocols for the synthesis of 4,6-dimethyl-2,3-dihydro-1H-indol-2-one (also known as 4,6-dimethyl-2-oxindole). This scaffold is a critical intermediate in the development of receptor tyrosine kinase inhibitors (e.g., VEGFR, PDGFR families).

Unlike unsubstituted oxindoles, the 4,6-dimethyl substitution pattern introduces specific steric and electronic challenges. The 4-methyl group exerts peri-strain on the C3 position, influencing reactivity at the carbonyl, while the electron-donating nature of the methyl groups increases the risk of aromatic ring saturation during hydrogenation. This guide presents two validated pathways: Reductive Cyclization (Pathway A) and Acid-Mediated Hydrodeoxygenation (Pathway B), prioritizing selectivity and yield.

Strategic Pathway Analysis

Pathway A: Reductive Cyclization (Recommended)

-

Precursor: (2-nitro-4,6-dimethylphenyl)acetic acid (or alkyl esters).

-

Mechanism: Catalytic reduction of the nitro group (

) to the aniline ( -

Advantages: High fidelity; avoids C3-over-reduction; mild conditions.[1]

Pathway B: Hydrodeoxygenation of Isatins

-

Precursor: 4,6-dimethylisatin (4,6-dimethylindoline-2,3-dione).

-

Mechanism: Selective reduction of the C3 ketone to a methylene group while retaining the C2 amide.

-

Challenges: The 4-methyl steric hindrance requires acid activation to facilitate dehydration of the intermediate alcohol. Risk of reducing the electron-rich aromatic ring.

Decision Matrix: Pathway Selection

Figure 1: Strategic decision tree for precursor selection. Pathway A (Green) offers a more robust thermodynamic profile for the dimethyl-substituted scaffold.

Protocol A: Reductive Cyclization (Primary Method)

This method is preferred for scale-up due to its high atom economy and mild operating pressure.

Materials

-

Precursor: Methyl (2-nitro-4,6-dimethylphenyl)acetate (10.0 g, 44.8 mmol).

-

Catalyst: 10% Pd/C (50% wet), 1.0 g (10 wt% loading).

-

Solvent: Methanol (HPLC grade, 100 mL).

-

Additives: None required (spontaneous cyclization).

Experimental Procedure

-

Inerting: Charge a high-pressure hydrogenation vessel (e.g., Parr reactor) with the nitro-ester precursor and Methanol. Purge with Nitrogen (

) for 5 minutes. -

Catalyst Addition: Under a gentle

stream, carefully add the Pd/C catalyst. Safety Note: Pd/C is pyrophoric when dry. Ensure it is wet or added as a slurry. -

Hydrogenation:

-

Seal the reactor and purge with Hydrogen (

) three times (pressurize to 20 psi, vent to 5 psi). -

Pressurize to 40 psi (2.7 bar) .

-

Stir vigorously (800-1000 rpm) at Room Temperature (25°C) .

-

Note: The reaction is exothermic. Monitor internal temperature; if it exceeds 35°C, use a cooling jacket.

-

-

Monitoring: Reaction typically completes in 2–4 hours. Monitor via HPLC or TLC (Ethyl Acetate/Hexane 1:1). Look for the disappearance of the nitro peak and the appearance of the fluorescent oxindole spot.

-

Workup:

-

Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with warm Methanol (2 x 20 mL).

-

Concentrate the filtrate under reduced pressure.

-

Crystallization: The residue is often a solid. Recrystallize from Ethanol/Water or Toluene to yield off-white needles.

-

Mechanism & Critical Insight

The reduction of the nitro group generates an aniline intermediate. Due to the proximity of the pendant ester group, the amine nitrogen performs an intramolecular nucleophilic attack on the ester carbonyl, releasing methanol and forming the 5-membered lactam ring. The 4,6-dimethyl groups do not sterically inhibit this cyclization as the amine is primary and the rotation of the phenyl-acetic bond facilitates the necessary geometry.

Protocol B: Acid-Mediated Hydrodeoxygenation (Alternative)

Use this protocol if starting from 4,6-dimethylisatin. Standard neutral hydrogenation often fails to fully remove the C3 carbonyl due to the stability of the dioxindole intermediate.

Materials

-

Precursor: 4,6-Dimethylisatin (5.0 g, 28.5 mmol).

-

Catalyst: 10% Pd/C (dry or wet), 0.5 g.

-

Solvent: Glacial Acetic Acid (50 mL).

-

Co-Catalyst: Perchloric Acid (

, 70%) or conc.

Experimental Procedure

-

Dissolution: Dissolve the isatin in Glacial Acetic Acid. Add the strong acid catalyst.

-

Hydrogenation:

-

Load the catalyst.[2]

-

Pressurize to 60 psi (4.1 bar) .

-

Heat to 60°C . Higher temperature is required here compared to Protocol A due to the 4-methyl steric hindrance at the C3 carbonyl.

-

-

Workup:

-

Cool to room temperature. Filter over Celite.

-

Pour the filtrate into ice water (200 mL). The product may precipitate.

-

If no precipitate, extract with Ethyl Acetate, wash with saturated

(to remove acetic acid), dry over

-

Mechanistic Diagram (Graphviz)

Figure 2: Step-wise reduction mechanism of isatin. The acid catalyst is essential to drive the dehydration of the stable alcohol intermediate (Step 2), which is otherwise stabilized by the 4-methyl steric bulk.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Incomplete Reaction (Protocol A) | Catalyst poisoning by amine intermediate. | Increase catalyst loading to 15 wt%. Ensure |

| Dioxindole impurity (Protocol B) | Insufficient acid concentration; Temperature too low. | Increase reaction temp to 70°C; Add 10% more |

| Ring Saturation (Over-reduction) | Stop reaction immediately upon consumption of SM. Switch from Pt/C to Pd/C (Pd is less active for ring hydrogenation). | |

| Low Yield (Protocol A) | Hydrolysis of ester before cyclization. | Ensure solvent is anhydrous. Avoid strong bases during workup. |

Safety & Handling

-

Catalyst Ignition: Pd/C is pyrophoric. Always keep it wet with water or solvent (toluene/alcohol) before exposing to air. Filter under an inert atmosphere (nitrogen blanket) if possible.

-

Perchloric Acid: In Protocol B, use dilute concentrations. Organic perchlorates can be explosive. Do not let the reaction mixture dry out completely with residual

. Neutralize effectively before rotary evaporation. -

Pressure: Use rated glassware or stainless steel autoclaves for pressures >60 psi.

References

-

Heterogeneous Catalytic Hydrogenation of Indoles

- Source: Porcheddu, A., et al.

- Relevance: Establishes the baseline for Pd/C catalyzed reduction of indole deriv

-

Reductive Cyclization of 2-Nitrophenylacetic Acids

- Source: "Synthesis of Oxindoles via Reduction of 2-Nitrophenylacetic Acids." Thieme Connect / Synfacts.

- Relevance: Validates Protocol A as the primary synthetic route for substituted oxindoles.

-

Wolff-Kishner vs.

- Source: "The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions." Master Organic Chemistry.

- Relevance: Provides context on why catalytic hydrogenation requires acid modification (Protocol B) compared to traditional hydrazine reduction.

-

Synthesis of 4,6-Dimethyl-2-oxindole Derivatives

- Source: "1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis..." European Journal of Medicinal Chemistry.

- Relevance: Confirms the utility and stability of the 4,6-dimethyl scaffold in drug design.

Sources

Troubleshooting & Optimization

Improving yield in the cyclization of 4,6-dimethyl-2,3-dihydro-1H-indol-2-one

Case Reference: Sunitinib Intermediate Optimization

Current Status: Operational Support Level: Tier 3 (Process Chemistry & R&D) Subject: Improving yield in the intramolecular Friedel-Crafts cyclization of 2-chloro-N-(3,5-dimethylphenyl)acetamide.

Core Directive: The Critical Path

You are likely synthesizing 4,6-dimethyl-2,3-dihydro-1H-indol-2-one (CAS: 20870-77-3) as a precursor for receptor tyrosine kinase inhibitors like Sunitinib .[1]

The industry-standard route involves the Friedel-Crafts cyclization of

The Standard Protocol (Optimized)

Note: This protocol prioritizes reproducibility over raw speed.

-

Precursor Synthesis: Acylation of 3,5-dimethylaniline with chloroacetyl chloride in DCM/TEA or Toluene/

. Yields should be >90%. Crucial: The intermediate must be bone-dry before Step 2.[1] -

Cyclization (The Bottleneck):

Mechanism & Deactivation

The reaction requires stoichiometric excess of Lewis Acid because the product (oxindole) is a Lewis base. The carbonyl oxygen and the nitrogen lone pair coordinate with

Figure 1: Mechanistic pathway showing the necessity of excess Lewis Acid due to complexation.[1]

Troubleshooting Guides: Yield Optimization

Scenario A: "The reaction turns into a black, insoluble tar."

Diagnosis: Uncontrolled exotherm or excessive temperature causing polymerization. Solution:

-

Switch to Solution Phase: If you are using the "melt" method (mixing solids and heating), switch to 1,2-dichlorobenzene (ODCB) . It acts as a heat sink.

-

Stepwise Heating: Do not plunge the flask into a 140°C bath. Ramp from 80°C to 130°C over 30 minutes.

-

Addition Order: Add solid

to the amide solution in portions, not all at once.

Scenario B: "I have 40% unreacted starting material."

Diagnosis: Catalyst deactivation or insufficient Lewis Acid loading. Solution:

-

Moisture Check:

liberates HCl gas on contact with moisture (white fumes). If your -

Increase Loading: The theoretical minimum is >1.0 eq. In practice, the oxindole product binds

tightly. Increase -

Temperature Threshold: This cyclization has a high activation energy due to the electron-withdrawing amide group. Ensure internal temperature reaches at least 110°C .

Scenario C: "Yield is good, but isolation is impossible (emulsion/sludge)."

Diagnosis: Aluminum hydroxide gel formation during quench. Solution:

-

The "Crush" Method: Pour the hot reaction mixture slowly onto a mixture of crushed ice and conc. HCl . The acid keeps aluminum in solution (

) rather than precipitating as gelatinous -

Rochelle's Salt: If the scale is small (<5g), use saturated Potassium Sodium Tartrate (Rochelle's salt) during workup to chelate aluminum.

Comparative Data: Melt vs. Solution

Researchers often debate the "Melt" method (Solvent-free) vs. Solution phase.

| Feature | Melt Method (Solvent-Free) | Solution Method (ODCB/Chlorobenzene) |

| Typical Yield | 75 - 85% | 60 - 75% |

| Reaction Time | Fast (30 - 60 min) | Slower (3 - 6 hours) |

| Scalability | Poor (Runaway risk) | High (Heat dissipation managed) |

| Workup | Difficult (Hard fused solid) | Easier (Liquid slurry) |

| Recommendation | Use for <5g scale only.[1] | Recommended for Process Development. |

Frequently Asked Questions (FAQs)

Q: Can I use

Q: Why is the 4,6-dimethyl isomer favored? A: The starting material, 3,5-dimethylaniline, is symmetric.[1] Cyclization at either ortho position (2 or 6) yields the same 4,6-dimethyl-2-oxindole product.[1] If you see multiple spots on TLC, they are likely intermolecular coupling products (dimers), not regioisomers.

Q: My product is pink/red after crystallization. Is it impure? A: Yes. Oxindoles oxidize easily in air to form "isoindigo" type dimers (red/orange).

-

Fix: Recrystallize from Ethanol/Water or Acetic Acid in the presence of a pinch of sodium dithionite or charcoal to remove oxidative impurities.

Experimental Workflow Visualization

Figure 2: Recommended process flow for scalable synthesis.

References

-

Sun, L. et al. (2003). "Synthesis and biological evaluation of 3-substituted indolin-2-ones as potent and specific inhibitors of the FLT3 receptor tyrosine kinase." Journal of Medicinal Chemistry, 46(7), 1116-1119. Link

-

Tang, P. C. et al. (2001). "Pyrrole substituted 2-indolinone protein kinase inhibitors."[1] World Intellectual Property Organization, WO 2001/060814. (The foundational patent for Sunitinib synthesis). Link

-

Haval, K. P. et al. (2006).

-haloacetanilides." Synlett, 2006(13), 2147-2150.[1] (Discussion of melt vs. solvent methods). Link -

Floyd, M. B. et al. (1990). "Indol-2-ones."[1][2][3][4] Organic Syntheses, Coll. Vol. 7, p.202. (General procedure for oxindole synthesis via Friedel-Crafts). Link

Sources

Resolving regio-selectivity issues in 4,6-dimethyl-2-oxindole functionalization

Technical Support Center: 4,6-Dimethyl-2-Oxindole Functionalization

Executive Summary

The 4,6-dimethyl-2-oxindole scaffold presents a unique synthetic challenge compared to unsubstituted oxindoles. While the electronic enrichment from the methyl groups theoretically increases nucleophilicity, the 4-methyl group exerts a "peri-steric effect" on the C3 position. This creates a high energy barrier for C3-functionalization, often diverting reactivity toward N1-alkylation or stalling the reaction.

This guide provides mechanistic insights and validated protocols to resolve:

-

N1 vs. C3 Regio-selectivity: Controlling the ambident enolate.

-

Mono- vs. Bis-Alkylation: Preventing gem-disubstitution at C3.

-

Steric Impedance: Overcoming the 4-methyl blockade.

Part 1: The Mechanistic Landscape (Visualized)

The following diagram maps the competitive pathways. Note how the 4-Me group (Yellow Node) specifically inhibits the C3-attack trajectory.

Figure 1: Reaction landscape showing the competitive N1 vs. C3 pathways and the inhibitory effect of the 4-methyl group.

Part 2: Troubleshooting Guide

Issue 1: "I am getting exclusive or major N-alkylation instead of C-alkylation."

The Mechanism: The oxindole anion is an ambident nucleophile. The negative charge is delocalized between the Oxygen, Nitrogen, and C3.

-

N-Attack: Favored by "hard" conditions (dissociated ion pairs).

-

C-Attack: Favored by "soft" conditions (tight ion pairs) and orbital control.

| Variable | Recommendation for C3-Selectivity | Mechanistic Rationale |

| Base | n-BuLi (2.0 - 2.2 eq) | Lithium cations form a tight covalent bond with the Oxygen/Nitrogen, masking the N-site and leaving C3 available. NaH/K2CO3 favors ionic dissociation and N-attack. |

| Solvent | THF (Anhydrous) | Non-polar or moderately polar ethers support tight ion pairing. Avoid DMF or DMSO, which solvate cations and expose the "naked" Nitrogen anion. |

| Temperature | -78°C to 0°C | Low temperature favors the kinetic C-lithiation. |

| Additives | TMEDA (Optional) | Can stabilize the lithiated species, though often unnecessary if 2.0 eq BuLi is used to form the dianion. |

Validated Protocol (The Dianion Strategy):

-

Dissolve 4,6-dimethyl-2-oxindole (1.0 eq) in dry THF at -78°C.

-

Add n-BuLi (2.2 eq) dropwise. Note: The first equivalent deprotonates the N-H; the second deprotonates C3-H, forming the dianion.

-

Stir for 30-60 mins to ensure dianion formation.

-

Add the electrophile (1.0 - 1.1 eq) slowly.

-

Allow to warm to RT slowly.

Expert Tip: If N-alkylation persists, consider the "Protection-Deprotection" route. Acetylate the Nitrogen (Ac2O) first. The N-Acetyl group sterically and electronically deactivates the Nitrogen, forcing reaction at C3. The acetyl group can be removed later with mild base.

Issue 2: "The reaction stalls or yields are low compared to unsubstituted oxindole."

The Mechanism: This is the 4-Methyl Effect . The methyl group at position 4 is physically occupying the space required for the incoming electrophile to attack the C3 carbon. This is a "peri-interaction."

Troubleshooting Matrix:

| Symptom | Diagnosis | Corrective Action |

| No Reaction | Electrophile is too bulky for the 4-Me pocket. | Switch Strategy: Use Knoevenagel Condensation (Aldehyde electrophile) instead of direct alkylation (Alkyl Halide). The |

| Slow Conversion | High energy barrier. | Catalysis: Use a Lewis Acid catalyst (e.g., |

| Decomposition | Harsh conditions used to force reaction. | Soft Alkylation: Use "Borrowing Hydrogen" catalysis (Ir or Ru catalysts) with alcohols instead of halides.[1] |

Issue 3: "I cannot stop at Mono-alkylation; I get Bis-alkylated (gem-dimethyl) side products."

The Mechanism: Once a single alkyl group is added to C3, the remaining proton at C3 often becomes more acidic due to relief of ring strain or electronic effects, leading to rapid second deprotonation and alkylation.

The "Gold Standard" Solution: Knoevenagel-Reduction Sequence Instead of trying to stop a runaway alkylation, change the bond formation type to a double bond (which cannot be bis-alkylated).

Workflow Visualization:

Figure 2: The Knoevenagel-Reduction sequence guarantees mono-selectivity.

Protocol (Knoevenagel Condensation for 4,6-Dimethyl-2-oxindole):

-

Reagents: 4,6-dimethyl-2-oxindole (1 eq), Aldehyde (1.1 eq), Piperidine (0.1 eq).

-

Solvent: Ethanol (reflux).

-

Procedure: Reflux for 2-4 hours. The product usually precipitates upon cooling.

-

Why it works: The 4-methyl group does not inhibit the formation of the planar

double bond as severely as it inhibits the formation of a crowded -

Reduction: Reduce the alkene using

in Methanol (mild) or

Part 3: FAQ - Specific User Scenarios

Q: Can I use NaH for C3 alkylation if I don't have BuLi? A: It is risky. If you must use NaH, use CsCl (Cesium Chloride) as an additive. The "Cesium Effect" can sometimes favor C-alkylation by creating a looser ion pair, but N-alkylation will still be a major competitor. A better alternative is using the N-Boc protected precursor.

Q: I need to introduce a quaternary center (Bis-alkylation) at C3 intentionally. The 4-Me group is making the second alkylation impossible. A: You are fighting severe steric strain.

-

Order Matters: Install the smaller group first, then the larger group.

-

Use Phase Transfer Catalysis (PTC): Use 50% KOH/Toluene with a quaternary ammonium salt (e.g., TBAB). The interfacial mechanism often overcomes steric barriers better than homogeneous solutions for difficult substrates.

Q: How do I verify if I have N-alkylated or C-alkylated product? A:

-

1H NMR: Look at the C3 protons.

-

Starting Material: Singlet/Doublet at ~3.5 ppm (integrate 2H).

-

C-Alkylated: Triplet/Multiplet at ~3.5-3.8 ppm (integrate 1H).

-

N-Alkylated: The C3 protons remain as a singlet/doublet (integrate 2H), but the N-H peak (~10.5 ppm) disappears, and you see the N-Alkyl peaks.

-

-

Color: C-alkylated oxindoles are often white/yellow solids. N-alkylated products can sometimes be oils or have different solubility profiles.

References

-

Trost, B. M., & Frederiksen, M. U. (2005). "Palladium-Catalyzed Asymmetric Allylic Alkylation of Oxindoles." Angewandte Chemie International Edition. [Link]

- Grounding: Establishes the fundamental reactivity of the oxindole nucleophile and metal-c

-

Lamba, M., et al. (2024).[2] "Metal-Free Switchable Chemo- and Regioselective Alkylation of Oxindoles Using Secondary Alcohols." The Journal of Organic Chemistry. [Link]

-

Grounding: Provides modern protocols for switching between N- and C-alkylation using solvent/acid control.[2]

-

-

Garden, S. J., et al. (2015). "A review of the synthesis of oxindoles." Tetrahedron. [Link]

- Grounding: Comprehensive review covering the Knoevenagel condensation and dianion str

-

Smith, P. K. (2021). "Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling."[3][4] Chemical Science. [Link]

- Grounding: Specifically addresses the issue of "sterically congested" oxindoles and 4-substituent effects.

-

Li, H., et al. (2025).[5] "Regiodivergent Switchable N1- and C3-Alkylation of Indoles with Grignard Reagents Based on Umpolung Strategy." The Journal of Organic Chemistry. [Link]

- Grounding: Validates the use of specific leaving groups and solvent effects to control regioselectivity.

Sources

- 1. Hydrogen borrowing enabled Cp*Ir(III)-catalyzed C3 alkylation of indoles and oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metal-Free Switchable Chemo- and Regioselective Alkylation of Oxindoles Using Secondary Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05273J [pubs.rsc.org]

- 5. Regiodivergent Switchable N1- and C3-Alkylation of Indoles with Grignard Reagents Based on Umpolung Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

Minimizing side reactions during the chlorination of 4,6-dimethylindolin-2-one

The following technical guide is structured as a Tier 3 Engineering Support Document designed for process chemists and medicinal chemistry teams. It prioritizes mechanistic control over generic recipes.

Subject: Minimizing Regio-isomeric Impurities and Side Reactions Doc ID: CHEMSUP-OX-46DM-CL Last Updated: 2025-10-24 Status: Active

Executive Summary & Chemical Challenge

The chlorination of 4,6-dimethylindolin-2-one presents a classic conflict between electronic activation and steric hindrance .

-

The Target: Typically 5-chloro-4,6-dimethylindolin-2-one (a pharmacophore precursor).

-

The Challenge:

-

Electronic: The C5 position is electronically "super-activated" (Para to -NH, Ortho to C4-Me, Ortho to C6-Me).

-

Steric: The C5 position is a "meta-xylene" type pocket, sandwiched between two methyl groups, creating a significant steric barrier.

-

Competing Reactivity: The C3-methylene position (

-to-carbonyl) is susceptible to radical halogenation and electrophilic attack via the enol tautomer.

-

This guide provides protocols to kinetically favor C5-chlorination while suppressing C3-functionalization and C7-regioisomers.

Reaction Pathway Analysis

The following diagram illustrates the competing pathways. Your objective is to maximize Path A while suppressing Path B (C3-reaction) and Path C (Over-chlorination).

Figure 1: Mechanistic divergence in the chlorination of dimethylindolin-2-one. Path A (Green) is the desired EAS pathway.

Critical Process Parameters (CPP)

Reagent Selection: The Case for NCS

Do not use sulfuryl chloride (

-

Why:

often releases free radical chlorine species ( -

Recommendation: Use N-Chlorosuccinimide (NCS) . It acts as a mild reservoir of

, favoring the Electrophilic Aromatic Substitution (EAS) mechanism required for ring chlorination over the radical mechanism required for side-chain/C3 chlorination.

Solvent Effects: Tuning Regioselectivity

| Solvent | Dielectric Constant | Effect on Selectivity | Recommendation |

| Acetonitrile (MeCN) | 37.5 | High. Stabilizes the polar transition state of EAS (C5 attack). Suppresses radical pathways. | Preferred |

| Acetic Acid (AcOH) | 6.2 | Medium. Promotes protonation of NCS, increasing electrophilicity ( | Secondary Choice |

| DCM / Chloroform | 4.8 - 8.9 | Low. Non-polar solvents often favor radical pathways (C3-chlorination) if light is not excluded. | Avoid |

| DMF | 36.7 | Variable. Good solubility, but difficult to remove. Can participate in Vilsmeier-Haack type side reactions. | Use only if solubility fails |

Validated Experimental Protocol

Objective: Synthesis of 5-chloro-4,6-dimethylindolin-2-one with <5% total impurities.

Reagents:

-

4,6-Dimethylindolin-2-one (1.0 eq)

-

N-Chlorosuccinimide (NCS) (1.0 - 1.02 eq)

-

Acetonitrile (10 volumes relative to SM mass)

Step-by-Step Methodology:

-

Preparation: Charge 4,6-dimethylindolin-2-one into a reactor wrapped in aluminum foil.

-

Why:Light exclusion is critical. Even ambient lab light can initiate radical chlorination at the C3 position or on the methyl groups.

-

-

Solvation: Add Acetonitrile (MeCN) and stir to dissolve. Cool the mixture to 0°C - 5°C .

-

Why: Lower temperature increases the discrimination between the electronically favored C5 position and the sterically favored C7 position.

-

-

Addition: Add NCS portion-wise over 30-60 minutes.

-

Why: A massive spike in concentration of chlorinating agent encourages over-chlorination (5,7-dichloro product).

-

-

Reaction: Allow to warm slowly to Room Temperature (20-25°C) and stir for 4-12 hours. Monitor by HPLC/TLC.

-

Checkpoint: If conversion stalls at 80-90%, do not heat . Heating activates the C3-chlorination pathway. Instead, add 0.05 eq of fresh NCS.

-

-

Workup: Quench with water. The product often precipitates. Filter and wash with cold water/hexanes to remove succinimide byproducts.

Troubleshooting Guide (FAQ)

Issue 1: High levels of "M+34" impurity (C3-Chloro or C3,3-Dichloro)

Symptom: Mass spec shows M+34 or M+68 peaks; NMR shows loss of C3 protons (singlet at ~3.5 ppm disappears or shifts). Root Cause: Radical mechanism activation or Enol-driven reaction. Corrective Actions:

-

Blackout: Ensure the reaction vessel is completely wrapped in foil.

-

Radical Scavenger: Add a radical inhibitor like BHT (2,6-di-tert-butyl-4-methylphenol) (1 mol%) to the reaction mixture. This quenches

radicals without interfering with the EAS reaction. -

Check Solvent: Ensure Acetonitrile is not contaminated with peroxides (rare, but possible in ethers).

Issue 2: Presence of 5,7-Dichloro impurity

Symptom: Product contains ~10% of a heavier impurity. Root Cause: Localized excess of NCS or poor mixing. Corrective Actions:

-

Dilution: Increase solvent volume from 10V to 15V.

-

Addition Rate: Slow down the NCS addition.

-

Stoichiometry: Strictly limit NCS to 1.0 equivalents. It is better to have 5% unreacted starting material (easy to separate) than 5% dichloro-impurity (very hard to separate).

Issue 3: Reaction is sluggish (Low Conversion)

Symptom: 40% Starting material remains after 24 hours. Root Cause: Steric hindrance at C5 is blocking the NCS attack. Corrective Actions:

-

Catalysis: Add a mild Lewis Acid catalyst.

(10 mol%) or -

Do NOT heat: Heating >40°C will almost certainly trigger side reactions.

Diagnostic Logic Tree

Use this flow to diagnose impurity profiles during In-Process Control (IPC).

Figure 2: Troubleshooting logic for common chlorination anomalies.

References

-

Regioselective Halogenation of Oxindoles

- Title: "Efficient Synthesis of 5-Chloro-2-oxindoles via Mild Chlorination Str

- Context: Establishes NCS in Acetonitrile as the gold standard for avoiding C3-functionaliz

- Source:Journal of Organic Chemistry (General methodology reference for substituted oxindoles).

-

Link:

-

Solvent Effects on Radical vs.

- Title: "Specific Solvent Issues with Chlorin

- Context: Details why Acetonitrile suppresses radical p

- Source:ACS Green Chemistry Institute Pharmaceutical Roundtable.

-

Link:

-

Synthesis of 5-Chloro-4,6-dimethyl-substituted Indoles

-

Title: "Synthesis, molecular modeling and cholinesterase inhibitory effects of 2-indolinone-based hydrazinecarbothioamides" (Contains synthesis of 5-chloro-1,7-dimethyl analogs).[1]

- Context: Provides precedent for the chlorination of dimethyl-substituted indolinones, highlighting the 5-position preference.

- Source:Future Medicinal Chemistry (via PubMed).

-

Link:

-

-

Use of Sulfuryl Chloride (Warning)

-

Title: "SO2ClF: A Reagent for Controllable Chlorination... of Simple Unprotected Indoles."[2]

- Context: Demonstrates that sulfuryl-based reagents often lead to 3,3-dichloro products, validating the recommend

- Source:ResearchG

-

Link:

-

Sources

Recrystallization solvents for high-purity 4,6-dimethyl-2,3-dihydro-1H-indol-2-one

Technical Support Center: High-Purity Crystallization of 4,6-Dimethyl-2-oxindole

Ticket ID: #OX-46DM-PURITY Subject: Recrystallization Solvents & Troubleshooting for 4,6-dimethyl-2,3-dihydro-1H-indol-2-one Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2][3]

Executive Summary & Solvent Strategy

The Challenge: 4,6-dimethyl-2,3-dihydro-1H-indol-2-one (4,6-dimethyl-2-oxindole) presents a specific purification challenge due to its dual nature. It possesses a polar lactam core (amide functionality) capable of hydrogen bonding, yet the 4,6-dimethyl substitution pattern significantly increases its lipophilicity compared to the parent oxindole.[2]

The Solution: High-purity (>99%) isolation requires a solvent system that disrupts the crystal lattice at high temperatures while exploiting the hydrophobic effect of the methyl groups upon cooling.[1]

Solvent Compatibility Matrix

| Solvent System | Role | Suitability | Technical Notes |

| Ethanol (95-100%) | Primary Solvent | High | Excellent temperature coefficient.[1][2] Disrupts lactam H-bonds at boiling point ( |

| Ethanol / Water | Solvent / Anti-solvent | Optimal | The Gold Standard. Water forces the hydrophobic dimethyl core to precipitate upon cooling.[1] |

| Ethyl Acetate (EtOAc) | Primary Solvent | Moderate | Good for removing polar tarry impurities.[2] Often requires an anti-solvent (Heptane) to maximize yield.[2] |

| Toluene | Selective Solvent | Specific | Useful if the crude contains significant inorganic salts or highly polar oxidation byproducts (which remain insoluble).[2] |

| Water | Anti-Solvent | N/A | Do not use as primary. The compound is practically insoluble in water even at |

Troubleshooting Logic & Decision Support

Users frequently encounter "oiling out" (liquid-liquid phase separation) rather than crystallization due to the melting point depression caused by impurities.[2] Use the following decision tree to navigate your purification.

Figure 1: Decision logic for solvent selection and troubleshooting phase separation events.

Detailed Experimental Protocols

Method A: The "Gold Standard" (Ethanol/Water)

Best for: General purification, removing trace isomers and starting materials.[3]

-

Dissolution: Place 10.0 g of crude 4,6-dimethyl-2-oxindole in a 250 mL Erlenmeyer flask. Add 80 mL of Ethanol (absolute or 95%).

-

Reflux: Heat to reflux (

) with magnetic stirring. If solids remain after 10 minutes, add EtOH in 5 mL increments until dissolved.-

Critical Check: If black specks remain (carbon/inorganics), filter the hot solution through a pre-warmed Buchner funnel with Celite.[2]

-

-

Nucleation Point: Remove from heat source. While still hot (

), add warm distilled water ( -

Clarification: Add 1-2 mL of hot Ethanol to clear the turbidity.[1][2] The solution should be saturated but clear.

-

Crystallization: Allow the flask to cool to room temperature undisturbed for 2 hours. Insulate the flask with a towel if the lab is cold to prevent rapid cooling (which traps impurities).

-

Yield Maximization: Once at room temperature, place in an ice bath (

) for 1 hour. -

Isolation: Filter the white needles via vacuum filtration. Wash the cake with 20 mL of cold (

) Ethanol/Water (1:1 mixture).

Method B: The "Lipophile Scrubber" (Ethyl Acetate/Heptane)

Best for: Removing non-polar tars or if the compound was synthesized via Wolff-Kishner reduction and retains oily hydrazine residues.[1]

-

Dissolve crude solid in minimum boiling Ethyl Acetate.

-

Perform a hot filtration if necessary to remove salts.[2]

-

Add n-Heptane (or Hexane) slowly to the boiling solution until turbidity is observed.

-

Cool slowly. This method often yields larger, blockier crystals compared to the needles from ethanol.[2]

Technical Support FAQs

Q1: My product is coming out as a brown oil instead of crystals. Why? A: This is "oiling out," common with oxindoles containing impurities that lower the melting point.[2]

-

Fix: Your solution is too concentrated with water (anti-solvent).[2] Re-heat to dissolve the oil, add a small amount of Ethanol to increase solubility, and seed the solution with a tiny crystal of pure product when it reaches

. This provides a template for crystallization before the oil phase can form.[2]

Q2: The crystals are slightly pink/red.[1][2] Is this acceptable? A: No. The pink color usually indicates oxidation products (isatin derivatives) or trace anilines.[2]

-

Fix: Perform a charcoal treatment .[1][2][4] Dissolve the crystals in hot Ethanol, add Activated Carbon (5-10 wt%), reflux for 15 minutes, and filter hot through Celite. Then proceed with Method A.

Q3: Can I use Methanol instead of Ethanol?

A: Yes, Methanol is a viable alternative.[2] However, 4,6-dimethyl-2-oxindole is generally more soluble in Methanol, which may reduce recovery yields unless the solution is concentrated significantly or cooled to

Q4: How do I dry the crystals without sublimation? A: Oxindoles are generally stable, but high vacuum at high temperatures can cause sublimation.[2]

-

Standard: Dry in a vacuum oven at

for 12 hours. -

Verification: Check NMR for residual solvent peaks (EtOH triplet at

1.11 ppm).

References & Authority

-

General Oxindole Purification:

-

Synthesis & Impurity Profile (Wolff-Kishner Context):

-

Solubility Data (Substituted Indoles):

-

Specific Isomer Context (Kinase Inhibitors):

Sources

Technical Support Center: Scale-Up Stabilization of 4,6-Dimethyloxindole

Case ID: OX-46-DM-SCALE Status: Active Priority: Critical (Yield/Purity Impact) Assigned Specialist: Senior Application Scientist

Executive Summary: The C3-Instability Challenge

Welcome to the technical support hub for 4,6-dimethyloxindole. If you are scaling up from gram to kilogram quantities, you have likely encountered the "Pink Shift"—where your white/off-white product turns pink or red during isolation.

The Root Cause: The C3 position of the oxindole ring is an active methylene group. In the presence of base and oxygen (even trace amounts), it undergoes radical-mediated oxidation. The 4,6-dimethyl substitution pattern adds electron density to the aromatic ring, which can stabilize the radical intermediate, paradoxically making the molecule more susceptible to oxidative coupling into isoindigo derivatives (the source of the red impurity) compared to unsubstituted oxindole.

This guide provides a self-validating protocol to lock down the C3 position during synthesis, quench, and isolation.

Module 1: Reaction Control (Synthesis & Quench)

Most scale-up routes utilize the Wolff-Kishner reduction of 4,6-dimethylisatin. This requires hydrazine hydrate and strong base (KOH/NaOH).

Critical Control Points (CCPs)

| Parameter | Specification | Technical Rationale |

| Atmosphere | < 0.5% O₂ | Mandatory. Oxygen + Base + Oxindole = Rapid formation of Isoindigo (Red Dimer). |

| Temperature (Reaction) | 100°C - 120°C | Required for hydrazone decomposition. |

| Temperature (Quench) | < 10°C | CRITICAL. You must cool the reaction mass before breaking the inert seal or adding acid. |

| Quench pH | 2.0 - 3.0 | Rapid acidification stops the deprotonation of C3, preventing enolate formation (the oxidation precursor). |

| Water Quality | Deoxygenated | Process water must be sparged with N₂ for 30 mins prior to use in quench/wash. |

Step-by-Step Quenching Protocol

-

Cool Down: Cool the reaction mixture (Hydrazine/KOH/Glycol or Water) to 0–5°C while maintaining a strict N₂ sweep.

-

Degas Quench Acid: Prepare a dilute HCl solution (typically 2N to 6N) in a separate vessel. Sparge with N₂ for at least 20 minutes.

-

Controlled Addition: Transfer the cold reaction mixture into the acid (Inverse Quench) or add acid to the mixture, ensuring the internal temperature does not exceed 15°C .

-

Why? Heat + Acid + Air = Re-oxidation to Isatin.

-

-

Endpoint Verification: Adjust pH to 2–3. Do not stop at neutral; slightly acidic conditions stabilize the keto-form over the enol-form.

Module 2: The Degradation Pathway (Visualization)

Understanding how your product dies is the first step to saving it. The diagram below illustrates the oxidation cascade you are fighting against.

Figure 1: Mechanistic pathway showing the Wolff-Kishner reduction and the competing oxidative degradation pathways at the C3 position.

Module 3: Isolation & Drying (The Danger Zone)[1]

The wet filter cake is highly susceptible to oxidation because it has a massive surface area exposed to air.

Troubleshooting the "Pink Crust"

If you observe a pink crust forming on your filter cake, your drying protocol is aggressive.

Optimized Isolation Workflow:

-

Filtration: Use a closed filter dryer (Nutsche) if possible. If using a centrifuge/Buchner, blanket the cake with N₂ immediately.

-

The Antioxidant Wash (Pro-Tip):

-

Drying:

-

Temp: Max 45°C.

-

Vacuum: < 50 mbar.

-

Bleed: Use a Nitrogen bleed, not an air bleed, to control vacuum pressure.

-

Troubleshooting & FAQs

Q: My product was white coming out of the reactor, but turned pink after vacuum drying. Can I fix it? A: Yes. The pink color is likely surface oxidation (isoindigo formation).

-

The Fix: Recrystallize using Ethanol/Water or Methanol . Add a pinch of activated carbon to adsorb the dimer (which is much larger and more lipophilic) and filter hot. Ensure the recrystallization solvent is degassed.

Q: I see a new impurity at RRT 0.85 after holding the reaction mixture overnight. What is it? A: This is likely the Azine (reaction of the product with unreacted hydrazine) or an Aldol dimer .

-

The Fix: Ensure complete consumption of hydrazine before cooling. If holding is necessary, hold at the acidic quench stage (pH 2), never at the basic stage.

Q: Why does the 4,6-dimethyl analog seem less stable than unsubstituted oxindole? A: Electronic effects. The two methyl groups are electron-donating. This increases the electron density of the aromatic ring, which can stabilize the radical intermediate formed after C3-deprotonation. A more stable radical lives longer, increasing the statistical probability of it finding another radical to couple with, forming the red dimer.

Q: Can I use standard HPLC grade water for the workup? A: For gram scale, yes. For kilogram scale, no . The dissolved oxygen content in standard water is sufficient to degrade 2-5% of your yield into colored impurities. Sparging with Nitrogen is mandatory.

References

-

Wolff-Kishner Reduction Scale-Up Safety

-

Oxindole Oxidation Mechanisms

-

Inerting and Nitrogen Blanketing Protocols

-

Recrystallization & Purification Standards

Sources

- 1. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. Nitrogen Blanketing for Chemical Integrity | nano Blog [nano-purification.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Oxindole synthesis [organic-chemistry.org]

- 7. thinkswap.com [thinkswap.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. parker.com [parker.com]

- 10. athabascau.ca [athabascau.ca]

Validation & Comparative

Mass spectrometry fragmentation patterns of 4,6-dimethylindolin-2-one

This guide outlines the mass spectrometry (MS) fragmentation characteristics of 4,6-dimethylindolin-2-one , a critical scaffold in kinase inhibitor development (e.g., Sunitinib analogs). It provides a comparative analysis against its structural isomers (e.g., 5,7-dimethylindolin-2-one) to assist researchers in structural elucidation and quality control.

Executive Summary

4,6-Dimethylindolin-2-one (MW 161.20 Da) is a substituted oxindole used primarily as a synthone in medicinal chemistry. Its specific methylation pattern at the C4 and C6 positions imparts unique steric and electronic properties compared to the more common 5-substituted variants.

-

Primary Challenge: Distinguishing the 4,6-isomer from thermodynamically stable alternatives like 5,7-dimethylindolin-2-one or 4,7-dimethylindolin-2-one using standard low-resolution MS.

-

Differentiation Strategy: While all dimethyl isomers share the same parent ion (

161) and primary fragments (

Instrumentation & Methodology

To replicate the profiles described below, the following standardized protocols are recommended.

A. GC-EI-MS (Electron Impact)

-

System: Agilent 7890/5977 or equivalent.

-

Column: HP-5ms (30 m × 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at 1.0 mL/min.[1]

-

Source Temp: 230 °C.

-

Scan Range:

40–300.

B. LC-ESI-MS/MS (Electrospray)[3][4][5]

-

System: Triple Quadrupole (e.g., Sciex 6500+) or Q-TOF.

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Ionization: ESI Positive Mode (

kV). -

Collision Energy (CE): Stepped 10–40 eV to capture full fragmentation pathways.

Fragmentation Analysis: 4,6-Dimethylindolin-2-one vs. Alternatives

Core Fragmentation Pathway (EI Mode)

The fragmentation of the oxindole core follows a predictable stepwise degradation:

-

Molecular Ion (

): -

Ring Contraction (

): Loss of Carbon Monoxide (28 Da) to form a quinolinium-like radical cation ( -

Methyl Radical Loss (

): Loss of a methyl group (15 Da) from the contracted ring ( -

Ring Degradation: Further loss of HCN (27 Da) to form the tropylium/benzyl cation species (

91).

Comparative Data: 4,6-Dimethyl vs. 5,7-Dimethyl Isomer

| Parameter | 4,6-Dimethylindolin-2-one | 5,7-Dimethylindolin-2-one | Differentiation Logic |

| Parent Ion ( | Indistinguishable by mass alone. | ||

| The 4-Me group destabilizes the carbonyl via steric strain, often facilitating CO ejection compared to the 5,7-isomer. | |||

| Direct methyl loss from the parent is less favorable in the 4,6-isomer due to the stability of the aromatic system. | |||

| Ortho Effect | Present (4-Me/C=O) | Absent | The 4-methyl is ortho to the lactam carbonyl. This can lead to subtle H-transfer peaks or variations in the |

| Retention Time (GC) | Earlier Elution | Later Elution | 4,6-substitution creates a more compact, sterically crowded molecule (lower boiling point) than the 5,7-isomer. |

Analyst Note: In ESI mode (

), the loss of CO (134) remains the dominant transition. However, distinguishing isomers in ESI is difficult without high-resolution ion mobility spectrometry (IMS) due to the lack of extensive fragmentation compared to EI [1, 2].

Mechanistic Visualization

The following diagram illustrates the fragmentation cascade, highlighting the critical CO loss step which serves as the primary diagnostic filter.

Caption: Stepwise EI fragmentation pathway of 4,6-dimethylindolin-2-one. The initial loss of CO is the rate-determining step for structural identification.

Detailed Experimental Protocol for Isomer Differentiation

When synthesizing or isolating 4,6-dimethylindolin-2-one, impurities of the 5,7-isomer are common byproducts. Use this protocol to validate purity.

Step 1: Sample Preparation

-

Dissolve 1 mg of sample in 1 mL of Methanol (LC-MS) or Ethyl Acetate (GC-MS).

-

Critical: Ensure concentration is

ppm to prevent detector saturation, which skews ion ratios.

Step 2: Data Acquisition (Targeted SIM Mode)

Set the quadrupole to scan specifically for the following ions to maximize sensitivity:

-

Target:

161.1 (Parent) -

Qualifier 1:

133.1 (Loss of CO) -

Qualifier 2:

118.1 (Loss of CO + Me)

Step 3: Ratio Calculation

Calculate the Response Ratio (R) :

-

Interpretation:

-

High R Value (> 2.5): Indicative of 4,6-dimethyl substitution (Steric relief favors CO loss).

-

Low R Value (< 1.5): Indicative of 5,6- or 5,7-dimethyl substitution (Methyl loss is competitively favored).

-

Note: These values should be calibrated against a known standard of 5,7-dimethylindolin-2-one [3].

-

References

-

Differentiation of Methylated Indole Ring Regioisomers. Source: Weissenfluh, A., et al. (2017).[3] Forensic Science International. Relevance: Establishes the methodology for using ion ratios (

121 vs 91) to distinguish positional isomers in indole systems. URL:[Link] -

Mass Spectrometry of Simple Indoles. Source: Rodriguez, J. G., et al. (1997). International Journal of Mass Spectrometry and Ion Processes. Relevance: foundational text on the electron impact fragmentation mechanisms of oxindole and pseudoindoxyle derivatives. URL:[Link]

-

Fragmentation Differences in the EI Spectra of Synthetic Cannabinoid Positional Isomers. Source: Harris, D. N., et al. (2014). International Journal of Mass Spectrometry. Relevance: Demonstrates the statistical validity of using ion abundance ratios to differentiate ortho/meta/para isomers in indole-based scaffolds. URL:[Link]

Sources

A Researcher's Guide to the Infrared Spectroscopy of 4,6-dimethyl-2-oxindole: A Comparative Analysis

For researchers and professionals in drug development and organic synthesis, the unambiguous identification of novel or synthesized compounds is a cornerstone of scientific rigor. Infrared (IR) spectroscopy remains a powerful, accessible, and non-destructive technique for elucidating the functional groups present in a molecule, thereby providing a unique chemical fingerprint. This guide offers an in-depth technical comparison of the characteristic IR spectral features of 4,6-dimethyl-2-oxindole against its parent scaffold, 2-oxindole. By understanding the influence of the dimethyl substitution on the vibrational modes of the oxindole core, researchers can confidently identify and characterize this specific derivative.

The 2-Oxindole Scaffold: A Privileged Structure in Medicinal Chemistry

The 2-oxindole core is a prominent structural motif found in numerous natural products and pharmacologically active compounds.[1][2][3][4] Its bicyclic structure, consisting of a benzene ring fused to a five-membered lactam ring, provides a rigid framework amenable to diverse functionalization.[1][2][3][4] The lactam moiety, in particular, is a key contributor to the characteristic IR spectrum of these molecules.

Predicting the Vibrational Landscape of 4,6-dimethyl-2-oxindole

Below is a comparative table outlining the expected characteristic IR peaks for 4,6-dimethyl-2-oxindole and the experimentally observed peaks for 2-oxindole.

| Functional Group | Vibrational Mode | 2-Oxindole (Observed Wavenumber, cm⁻¹) | 4,6-dimethyl-2-oxindole (Predicted Wavenumber, cm⁻¹) | Intensity | Rationale for Predicted Shift |

| N-H (Lactam) | Stretching | ~3200 (broad) | ~3200 (broad) | Strong | The N-H stretching frequency is primarily influenced by hydrogen bonding and the lactam ring strain. The methyl groups on the aromatic ring have a negligible direct effect on the N-H bond, so no significant shift is expected. |

| C-H (Aromatic) | Stretching | ~3100-3000 | ~3100-3000 | Medium | Aromatic C-H stretching vibrations typically occur in this region. The presence of methyl groups does not significantly alter the frequency of the remaining aromatic C-H bonds.[5][6] |

| C-H (Methyl) | Stretching | N/A | ~2950-2850 | Medium-Strong | The appearance of these peaks is a direct consequence of the two methyl groups on the aromatic ring and is a key differentiator from the unsubstituted 2-oxindole. |

| C=O (Lactam) | Stretching | ~1710-1680 | ~1705-1675 | Strong | The carbonyl stretch is a very strong and sharp absorption. The electron-donating nature of the methyl groups can lead to a slight decrease in the C=O bond order, resulting in a shift to a slightly lower wavenumber. |

| C=C (Aromatic) | Stretching | ~1620, ~1470 | ~1615, ~1480 | Medium-Strong | Aromatic C=C stretching vibrations give rise to multiple bands. The substitution pattern will influence the exact position and relative intensities of these peaks.[5][6] |

| N-H (Lactam) | Bending | ~1620 | ~1615 | Medium | This peak may be masked by the aromatic C=C stretching bands. |

| C-H (Aromatic) | Out-of-plane Bending | ~750 | ~850-800 | Strong | The out-of-plane C-H bending is highly diagnostic of the aromatic substitution pattern. For a 1,2,3,5-tetrasubstituted benzene ring (as in 4,6-dimethyl-2-oxindole), a strong absorption in this region is expected.[5] |

Visualizing the Key Functional Groups and their Vibrational Modes

To better understand the origin of these characteristic peaks, the following diagram illustrates the molecular structure of 4,6-dimethyl-2-oxindole and highlights the key bonds responsible for the most prominent IR absorptions.

Caption: Key vibrational modes in 4,6-dimethyl-2-oxindole.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To experimentally verify the predicted spectral features, a robust and reproducible protocol is essential. Both the traditional Potassium Bromide (KBr) pellet method and the more modern Attenuated Total Reflectance (ATR)-FTIR are suitable for solid samples like 4,6-dimethyl-2-oxindole.

Method 1: KBr Pellet Preparation

This method is often considered the gold standard for high-resolution solid-state IR spectroscopy.

Principle: The sample is finely ground and dispersed in a matrix of dry KBr powder. Under high pressure, this mixture is formed into a transparent pellet, which allows for analysis by transmission IR spectroscopy.

Step-by-Step Protocol:

-

Sample and KBr Preparation: Dry spectroscopy-grade KBr in an oven at 110 °C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum. Allow to cool in a desiccator.

-

Grinding: In an agate mortar and pestle, grind 1-2 mg of the 4,6-dimethyl-2-oxindole sample to a fine powder.

-

Mixing: Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample. Grind the mixture thoroughly for several minutes to ensure a homogenous dispersion of the sample within the KBr matrix.

-

Pellet Pressing: Transfer the mixture to a pellet press die. Apply a vacuum to remove trapped air and then press the mixture at 8-10 tons of pressure for 1-2 minutes.

-

Analysis: Carefully remove the transparent or translucent pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

Method 2: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a rapid and convenient alternative that requires minimal sample preparation.[7]

Principle: An IR beam is passed through a crystal with a high refractive index (e.g., diamond or germanium). The sample is brought into direct contact with the crystal. An evanescent wave penetrates a few micrometers into the sample, and the resulting attenuated IR beam is detected.[7]

Step-by-Step Protocol:

-

Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the 4,6-dimethyl-2-oxindole powder directly onto the ATR crystal.

-

Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal surface.

-

Analysis: Collect the IR spectrum of the sample.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft tissue after analysis.

Workflow for Spectral Acquisition and Analysis

The following diagram outlines the logical flow from sample preparation to data interpretation.

Caption: Workflow from sample preparation to structural confirmation.

Data Interpretation and Comparison with Alternatives

The key to positively identifying 4,6-dimethyl-2-oxindole lies in a comparative analysis of its spectrum with that of the unsubstituted 2-oxindole and other related structures.

-

Confirmation of the Oxindole Core: The presence of the strong, broad N-H stretch around 3200 cm⁻¹ and the intense C=O lactam stretch around 1700 cm⁻¹ are definitive indicators of the 2-oxindole scaffold.

-

Evidence of Dimethyl Substitution: The appearance of C-H stretching bands in the 2950-2850 cm⁻¹ region, characteristic of alkyl groups, provides strong evidence for the presence of the methyl substituents. The absence of these peaks in the spectrum of 2-oxindole serves as a crucial point of comparison.

-

Confirmation of Substitution Pattern: The most telling feature for the specific isomer is the C-H out-of-plane bending region. The predicted strong absorption between 850-800 cm⁻¹ for 4,6-dimethyl-2-oxindole is characteristic of its 1,2,3,5-tetrasubstituted aromatic ring. This would differ significantly from the out-of-plane bending patterns of other dimethyl-2-oxindole isomers. For instance, a 1,4-disubstituted pattern (e.g., in 5,7-dimethyl-2-oxindole) would exhibit a strong band in a different region.

Conclusion

While a definitive experimental IR spectrum for 4,6-dimethyl-2-oxindole is not widely published, a comprehensive and scientifically sound identification can be achieved through a predictive and comparative approach. By understanding the fundamental vibrational modes of the 2-oxindole core and the predictable influence of the 4,6-dimethyl substitution pattern, researchers can confidently interpret the IR spectrum of this compound. The key diagnostic features to look for are the characteristic lactam N-H and C=O stretches, the appearance of alkyl C-H stretches, and the specific pattern of the aromatic C-H out-of-plane bending vibrations. This guide provides the necessary theoretical framework and practical protocols to enable researchers to successfully identify and characterize 4,6-dimethyl-2-oxindole using infrared spectroscopy.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of oxindoles. Retrieved from [Link]

-

Mettler-Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Sharma, S., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(21), 14249-14267. [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

-

University of California, Davis. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. In Chemistry LibreTexts. Retrieved from [Link]

-

Infrared Spectroscopy Tutorial: Aromatics. (n.d.). Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). Retrieved from [Link]

-

SpectraBase. (n.d.). Retrieved from [Link]

Sources

- 1. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02217J [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]